1-Ethyl-1H-Indol-3-carbonsäure

Übersicht

Beschreibung

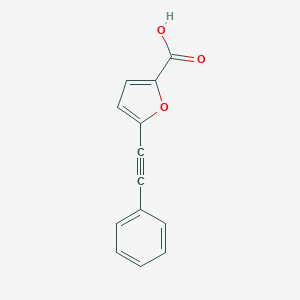

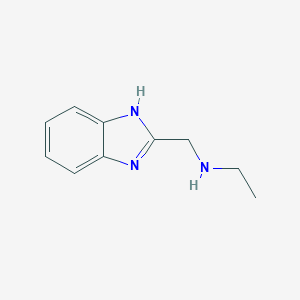

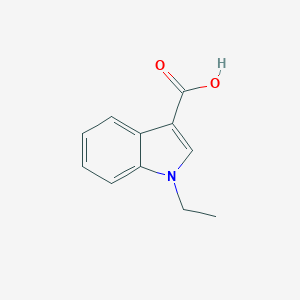

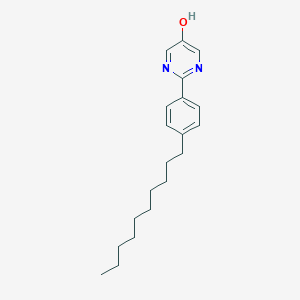

1-Ethyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, which is a compound that features an indole ring system with a carboxylic acid moiety at the third position. The ethyl substitution at the nitrogen atom of the indole ring distinguishes it from its parent compound and may affect its chemical and physical properties.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, involves the acetylation of ethyl 1H-indole-3-carboxylate . Another related compound, 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, is synthesized by alkylation of a precursor followed by saponification and acidation . These methods indicate that functionalized indoles can be synthesized through acylation and alkylation reactions, which could be applicable to the synthesis of 1-ethyl-1H-indole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of ethyl 1-acetyl-1H-indole-3-carboxylate shows that the aromatic ring system is essentially planar, and the ethyl group is also located within this plane . Similarly, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid reveals an orthorhombic crystal system with molecules linked through hydrogen bonds, forming a three-dimensional network . These findings suggest that the molecular structure of 1-ethyl-1H-indole-3-carboxylic acid would also exhibit planarity and could participate in intermolecular interactions such as hydrogen bonding.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate occurs at the C3-position or on the benzene moiety of the indole nucleus . This indicates that the indole ring is reactive towards electrophilic acylation. Additionally, the title compound in undergoes palladium-catalyzed coupling reactions with different partners, suggesting that 1-ethyl-1H-indole-3-carboxylic acid could also be amenable to such coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their molecular structures. The planarity of the indole ring system and the presence of functional groups such as carboxylic acid contribute to the compound's ability to form directional intermolecular interactions, as seen in the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate . These interactions can influence the compound's melting point, solubility, and crystal packing. The presence of the ethyl group may also affect the lipophilicity of the compound.

Wissenschaftliche Forschungsanwendungen

Herbizide Aktivität

Indol-3-carbonsäurederivate, darunter 1-Ethyl-1H-Indol-3-carbonsäure, wurden auf ihr Potenzial als Herbizide untersucht . Diese Verbindungen zeigten gute bis hervorragende Hemmwirkungen auf die Wurzeln und Sprosse sowohl von zweikeimblättrigen Raps als auch von einkeimblättrigem Hühnerhirse .

Auxin-Mimik-Herbizide

Diese Verbindungen wurden bei der Entwicklung neuer Auxin-Mimik-Herbizide eingesetzt . Auxine sind eine Klasse von Phytohormonen, die eine wesentliche Rolle im Pflanzenlebenszyklus spielen, und die Entwicklung von Verbindungen mit Auxin-ähnlichen Eigenschaften für die Pflanzenwachstumsregulierung und Unkrautbekämpfung ist von großer Bedeutung .

Alkaloidsynthese

Indol-Derivate, einschließlich this compound, sind weit verbreitete Bestandteile ausgewählter Alkaloide . Sie spielen eine Hauptrolle in der Zellbiologie und haben zunehmend Aufmerksamkeit für die Behandlung verschiedener Erkrankungen im menschlichen Körper erregt .

Arzneimittelentwicklung

Indol-3-carbonsäureester, einschließlich this compound, sind von Interesse bei der Suche nach neuen Medikamenten . Basierend auf dieser Klasse von Verbindungen wurden Medikamente wie Arbidol und Tropisetron entwickelt und in die klinische Praxis eingeführt .

Antikrebsmittel

This compound wurde als Reaktant zur Herstellung von Antikrebsmitteln verwendet . Diese Mittel haben sich bei der Behandlung verschiedener Krebsarten als vielversprechend erwiesen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 1-ethyl-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific biological activity.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can significantly impact their bioavailability and therapeutic potential .

Result of Action

Indole derivatives are known to have various biologically vital properties . The specific molecular and cellular effects would depend on the particular biological activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-ethyl-1H-indole-3-carboxylic acid. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .

Zukünftige Richtungen

Indole derivatives, including 1-ethyl-1H-indole-3-carboxylic acid, have attracted increasing attention in recent years due to their biological activity and their role in the treatment of various disorders . Future research may focus on the development of new methods of synthesis and the exploration of their potential applications in medicine .

Biochemische Analyse

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Eigenschaften

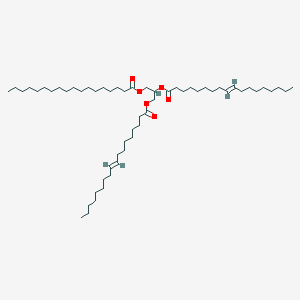

IUPAC Name |

1-ethylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUTEBEOYXQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395187 | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132797-91-2 | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)